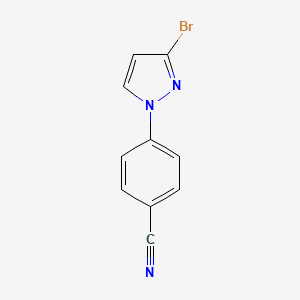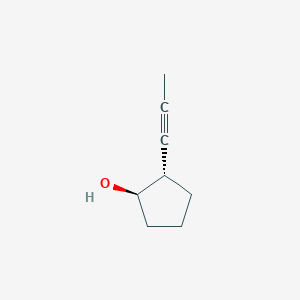
ビス(1-(3-メチル-1H-ピラゾール-4-イル)メタンアミン)トリハイドロクロリド
説明
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is a useful research compound. Its molecular formula is C10H21Cl3N6 and its molecular weight is 331.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化作用と抗癌作用
ピラゾール誘導体、特にビス(1-(3-メチル-1H-ピラゾール-4-イル)メタンアミン)トリハイドロクロリドは、その抗酸化作用と抗癌作用について研究されてきました。 これらの化合物は、フリーラジカルの捕捉と特定の癌細胞株に対する細胞毒性において潜在的な可能性を示しています 。 例えば、それらはラジカル捕捉活性を評価され、大腸癌細胞でin vitro試験されており、癌治療における治療薬としての可能性を示しています .
有機発光ダイオード (OLED) アプリケーション
この化合物は、有機エレクトロニクスの分野、特にOLEDの開発において応用されています。 ピラゾール誘導体は、緑色蛍光を示す白金(II)錯体を合成するために使用できます。これは、効率的な有機発光構造を作成するために重要です 。 これらの錯体は、電子および光物理的パラメータに合わせて調整でき、最新の光起電力デバイスに適しています .
γ-セクレターゼモジュレーター
製薬業界では、ビス(1-(3-メチル-1H-ピラゾール-4-イル)メタンアミン)トリハイドロクロリドは、アミノチアゾールの合成における試薬として使用されます。 これらの化合物はγ-セクレターゼモジュレーターとして作用し、アルツハイマー病の研究と治療の文脈において重要です .
骨髄増殖性疾患に対するJAK2阻害剤
このピラゾール誘導体は、アミノピリドインドールカルボキサミドの調製にも使用されます。これは、潜在的なJAK2阻害剤として役立ちます。 JAK2阻害剤は、骨髄増殖性疾患の治療において重要であり、これらの疾患に対する治療アプローチを提供しています .
TGF-β1と活性Aシグナル伝達阻害剤
この化合物は、TGF-β1と活性Aシグナル伝達を阻害するピリジン誘導体の合成における前駆体です。 これらのシグナル伝達経路は、さまざまな生物学的プロセスにおいて重要であり、その阻害は線維症や特定の癌などの状態の治療に有益です .
癌治療のためのc-Metキナーゼ阻害剤
もう1つの用途は、MK-2461アナログの調製であり、これはc-Metキナーゼの阻害剤です。 これらの阻害剤は、癌治療における可能性が探求されています。なぜなら、c-Metは腫瘍の増殖と転移において役割を果たすからです .
作用機序
Target of Action
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects , suggesting that they may interact with cellular targets involved in cell survival and proliferation.
Mode of Action
This suggests that they may interact with cellular targets in a way that disrupts normal cell function, leading to cell death
Biochemical Pathways
, it is likely that this compound affects pathways involved in cell survival and proliferation
Result of Action
生化学分析
Biochemical Properties
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant and anticancer activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage. Additionally, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can activate autophagy proteins as a survival mechanism in cancer cells, leading to p53-mediated apoptosis . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can have sustained effects on cellular function, including prolonged activation of autophagy and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations observed in organelles involved in oxidative stress responses, such as mitochondria.
Subcellular Localization
The subcellular localization of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is critical for its activity and function. This compound has been shown to localize to specific compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications direct bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride to these organelles, where it can exert its effects on cellular processes. For example, its accumulation in the mitochondria can enhance antioxidant defenses and reduce oxidative damage, while its presence in the nucleus can modulate gene expression and cell signaling pathways.
特性
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQJGXVLNHOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)


![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)


